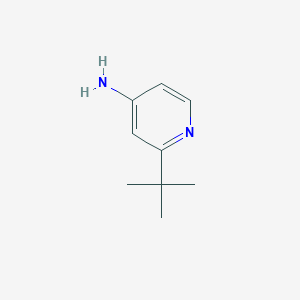

2-(tert-Butyl)pyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJHJHNACZQLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355854 | |

| Record name | 2-(tert-Butyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39919-69-2 | |

| Record name | 2-(1,1-Dimethylethyl)-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(tert-Butyl)pyridin-4-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(tert-Butyl)pyridin-4-amine, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, plausible synthetic routes, and characteristic reactivity. Emphasis is placed on its application as a bioisosteric replacement for aniline moieties, aiming to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. This guide consolidates technical data, safety protocols, and experimental methodologies to serve as a vital resource for researchers, chemists, and professionals in the field of drug development.

Introduction

This compound is a substituted aminopyridine that has garnered significant interest as a versatile scaffold in the design of biologically active molecules. Its structure, featuring a pyridine core functionalized with a sterically demanding tert-butyl group at the C2 position and a nucleophilic amino group at the C4 position, imparts unique chemical and physical properties. The tert-butyl group can serve as a metabolic shield, sterically hindering potential sites of oxidation on the pyridine ring, while the 4-amino group provides a key vector for derivatization and interaction with biological targets.

In modern drug discovery, there is a persistent drive to identify fragments and building blocks that confer "drug-like" properties. Aminopyridines are often considered "unsung heroes" in this context, offering a low molecular weight scaffold with advantageous properties.[1] Specifically, substituted aminopyridines like this compound are explored as superior alternatives to traditional aniline-based structures, which can be prone to metabolic liabilities.[2] This guide aims to provide a detailed technical examination of this compound for professionals engaged in the synthesis and evaluation of novel chemical entities.

Chemical Identity and Physicochemical Properties

The compound is most commonly supplied and handled as its hydrochloride salt due to the increased stability and crystallinity over the free base.

Identifiers

| Identifier | Value | Source |

| Compound Name | This compound hydrochloride | - |

| CAS Number | 3028142-12-0 | |

| Molecular Formula | C₉H₁₄N₂ · HCl | |

| Molecular Weight | 186.68 g/mol | |

| InChI Key | FHZYPGRZZKCIAF-UHFFFAOYSA-N |

Note: A dedicated CAS number for the free base (C₉H₁₄N₂) is not prominently listed in major chemical databases, indicating its primary form in commerce and research is the HCl salt.

Physicochemical Data

The following table summarizes the key properties of the compound. Experimental data for the free base is limited; therefore, properties of the HCl salt are provided where applicable, alongside computed properties for the free base isomer, 4-(tert-Butyl)pyridin-2-amine, for reference.

| Property | Value | Notes |

| Physical Form | Powder | For the HCl salt. |

| Molecular Weight (Free Base) | 150.22 g/mol | Computed for C₉H₁₄N₂.[3] |

| XLogP3 (Free Base) | 1.9 | Computed for isomer 4-(tert-Butyl)pyridin-2-amine.[3] |

| Hydrogen Bond Donors | 2 | For the free base.[3] |

| Hydrogen Bond Acceptors | 2 | For the free base.[3] |

| Storage Temperature | Room Temperature | For the HCl salt. |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a commercially available pyridine precursor.

Caption: Proposed synthetic workflow for this compound HCl.

Causality Behind Experimental Choices:

-

Starting Material : 2-tert-Butyl-4-chloropyridine is a logical precursor. The chloro-substituent at the 4-position is a competent leaving group for SNAr or cross-coupling reactions. The tert-butyl group is installed first as it is robust and directs the subsequent chemistry.

-

Amination Method : A Buchwald-Hartwig amination is the reaction of choice for C-N bond formation on heteroaromatic systems.[4] This palladium-catalyzed cross-coupling is highly reliable and tolerates a wide range of functional groups. Using a masked ammonia equivalent like benzophenone imine followed by hydrolysis is a standard technique to avoid side reactions associated with ammonia gas.

-

Catalyst System : A typical catalyst system would involve a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos or BINAP) that is effective for coupling with electron-rich and sterically hindered substrates. A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the catalytic cycle.

-

Salt Formation : The final free base is often an oil or low-melting solid that can be difficult to purify. Conversion to the hydrochloride salt by treatment with HCl in a non-polar solvent (like diethyl ether or dioxane) typically induces precipitation of a crystalline, stable solid that is easily isolated and purified by filtration.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of its three key structural components:

-

4-Amino Group : This is the primary site of reactivity. As a primary aromatic amine, it readily undergoes standard transformations such as acylation, sulfonylation, alkylation, and participation in further cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex molecules.[4] Its nucleophilicity is modulated by the electron-withdrawing nature of the pyridine ring.

-

Pyridine Nitrogen (N1) : The lone pair on the pyridine nitrogen is basic, allowing for protonation and formation of the hydrochloride salt. However, its nucleophilicity and accessibility for reactions like N-alkylation are significantly diminished by the steric bulk of the adjacent tert-butyl group. This steric shielding is a key feature, preventing undesired side reactions at the N1 position.

-

Pyridine Ring : The pyridine ring itself is electron-deficient and can be susceptible to nucleophilic attack if further activated. However, the positions ortho and para to the nitrogen are the most reactive. The existing substitution pattern largely directs further functionalization towards the remaining C3, C5, and C6 positions, should such reactions be desired.

Applications in Research and Drug Development

The primary application of this compound is as a molecular building block in the synthesis of pharmaceutical drug candidates. Its utility stems from its role as a "bioisostere" for the 4-alkylaniline moiety.

Rationale for Use:

-

Improved Metabolic Stability : The tert-butylphenyl group, while common in active compounds, is often a metabolic liability, prone to oxidative metabolism by cytochrome P450 enzymes. Replacing the phenyl ring with a pyridine ring can block or alter these metabolic pathways, improving the compound's half-life and pharmacokinetic profile. A study on the related 2-amino-5-tert-butylpyridine fragment demonstrated its improved physicochemical properties over 4-tert-butylaniline.[2][5]

-

Enhanced Physicochemical Properties : The introduction of the pyridine nitrogen atom increases polarity and can improve aqueous solubility compared to its carbocyclic analogue. It also provides an additional hydrogen bond acceptor site, which can be crucial for optimizing binding affinity to a biological target.

-

Scaffold for Diverse Libraries : The 4-amino group serves as a convenient handle for derivatization, allowing chemists to rapidly synthesize libraries of compounds for structure-activity relationship (SAR) studies.[6] Common reactions include amide bond formation, which is one of the most frequently used reactions in medicinal chemistry.[4]

Spectroscopic Data and Characterization

Expected ¹H NMR (in DMSO-d₆, ~400 MHz):

-

δ ~7.8-8.0 ppm (d, 1H) : Proton at C6 (ortho to pyridine N), deshielded by the nitrogen.

-

δ ~6.5-6.7 ppm (d, 1H) : Proton at C5 (ortho to amino group), shielded by the electron-donating amine.

-

δ ~6.3-6.5 ppm (s, 1H) : Proton at C3 (between the two substituents).

-

δ ~5.5-6.0 ppm (br s, 2H) : Protons of the -NH₂ group. The chemical shift can be variable and concentration-dependent.

-

δ ~1.3 ppm (s, 9H) : Protons of the tert-butyl group, appearing as a sharp singlet.

Expected ¹³C NMR (in DMSO-d₆, ~100 MHz):

-

δ ~160-165 ppm : C2 (attached to the tert-butyl group).

-

δ ~155-160 ppm : C4 (attached to the amino group).

-

δ ~148-152 ppm : C6.

-

δ ~105-110 ppm : C5.

-

δ ~103-108 ppm : C3.

-

δ ~35-40 ppm : Quaternary carbon of the tert-butyl group.

-

δ ~28-30 ppm : Methyl carbons of the tert-butyl group.

Safety and Handling

The following safety information is derived from the Safety Data Sheet (SDS) for the hydrochloride salt of this compound.

Hazard Identification

-

Signal Word : Warning

-

GHS Hazard Statements :

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

Recommended Precautions and PPE

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

Handling : Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Keep container tightly closed. Store in a dry, well-ventilated place at room temperature.

First Aid Measures

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Experimental Protocol: N-Acylation

This section provides a representative, self-validating protocol for the acylation of the 4-amino group, a common follow-up reaction in a drug discovery workflow.

Caption: A typical experimental workflow for N-acylation.

Step-by-Step Methodology

-

Reagent Preparation & Setup :

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound HCl (1.0 eq).

-

Add anhydrous dichloromethane (DCM) as the solvent (approx. 0.1 M concentration).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the HCl salt and scavenge the HCl produced during the reaction. Stir until all solids dissolve.

-

-

Reaction Execution :

-

Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exotherm of the acylation reaction.

-

Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.05 eq) dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

-

In-Process Control (IPC) / Monitoring :

-

Take a small aliquot from the reaction mixture and spot it on a TLC plate (e.g., silica gel with 10% MeOH in DCM as eluent) to monitor the consumption of the starting amine.

-

Alternatively, dilute the aliquot and inject it into an LC-MS to confirm the formation of the desired product mass and disappearance of the starting material. The reaction is deemed complete when <5% of the starting amine remains.

-

-

Aqueous Workup :

-

Once complete, dilute the reaction mixture with additional DCM.

-

Pour the mixture into a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess acid), water, and finally, brine.

-

Separate the organic layer.

-

-

Purification :

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (or a similar solvent system) to isolate the pure amide product.

-

-

Final Characterization and Verification :

-

Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for the purified product to confirm its structure, identity, and purity.

-

References

-

A Scalable Synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Ligand. National Institutes of Health (NIH). Available at: [Link]

-

2-Amino-4-[(tert-butyl)pyridine-d12]. PubChem. Available at: [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

-

2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

2-tert-butylpyridine Chemical Properties. ChemSynthesis. Available at: [Link]

-

The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. ACS Publications. Available at: [Link]

-

4-(tert-Butyl)pyridin-2-amine. PubChem. Available at: [Link]

-

Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK. Available at: [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. PubMed Central. Available at: [Link]

-

2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Cheméo. Available at: [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]

-

Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. - OAK Open Access Archive [oak.novartis.com]

- 3. 4-(tert-Butyl)pyridin-2-amine | C9H14N2 | CID 12351941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR [m.chemicalbook.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]

Introduction: A Medicinal Chemist's Perspective on 2-(tert-Butyl)pyridin-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)pyridin-4-amine

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount. This compound emerges as a valuable heterocyclic amine, offering a unique combination of steric and electronic properties. The bulky tert-butyl group at the 2-position provides a significant steric shield, which can be masterfully employed to modulate protein-ligand interactions, enhance metabolic stability by blocking potential sites of oxidation, and fine-tune the planarity and conformational flexibility of a molecule. The pyridin-4-amine core, a well-established pharmacophore, provides a basic nitrogen center crucial for forming salt bridges, improving aqueous solubility, and engaging in critical hydrogen bonding interactions within biological targets.

Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is the foundational dataset upon which successful drug design campaigns are built. Properties such as ionization state (pKa), lipophilicity (logP), and solubility dictate a molecule's journey through the body—governing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of these core parameters, supported by field-proven experimental methodologies, to empower researchers in medicinal chemistry and drug development to leverage this compound to its fullest potential.

Section 1: Core Molecular Attributes

A precise understanding of a compound's identity is the starting point for all further investigation. The core attributes of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 39919-69-2 | [2] |

| Molecular Formula | C₉H₁₄N₂ | [3][4] |

| Molecular Weight | 150.22 g/mol | [4] |

| Canonical SMILES | CC(C)(C)C1=NC=C(C=C1)N |

Section 2: Ionization and Lipophilicity - The Pillars of Pharmacokinetics

The interplay between a molecule's ionization state and its lipophilicity is a critical determinant of its pharmacokinetic profile. These two parameters govern how a compound interacts with biological membranes and aqueous environments.

Acidity Constant (pKa): The Key to pH-Dependent Behavior

The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. For this compound, the basic nitrogen of the pyridine ring and the exocyclic amine are the key ionizable centers. This value is essential for predicting a drug's absorption in the variable pH environments of the gastrointestinal tract and its distribution into different cellular compartments.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for its precision and reliability.[5][6] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[5][7]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[5]

-

Sample Preparation: Prepare a 1 mM solution of this compound.[5] To maintain constant ionic strength, use a 0.15 M potassium chloride solution as the solvent.[5]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.[5]

-

Titration Setup: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.[5]

-

Titration: Begin titrating the solution with a standardized 0.1 M HCl solution, adding small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the titration curve.[5][7]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Gauging Membrane Permeability

The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. Expressed in its logarithmic form, logP is a critical measure of lipophilicity. It strongly influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues. For drug candidates, a logP value in the range of 1-3 is often considered optimal.

This predicted value suggests that this compound possesses a balanced lipophilicity, making it a promising scaffold for developing orally bioavailable drugs.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most direct way to measure logP.[9][10] It involves directly measuring the concentration of the analyte in both phases of an n-octanol/water system after equilibrium has been reached.[9][10]

Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) and shake vigorously for 24 hours.[11] Allow the phases to separate completely. This ensures that each phase is saturated with the other, providing a more accurate representation of the biological environment.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[11]

-

Partitioning: In a clean vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each).[10] Add a small aliquot of the compound's DMSO stock (e.g., 1 µL) to achieve the desired starting concentration.[10]

-

Equilibration: Cap the vial and shake or sonicate it for a set period (e.g., 2 hours) to facilitate partitioning.[12] Then, allow the mixture to stand undisturbed overnight (approx. 16 hours) to ensure complete phase separation and thermodynamic equilibrium.[10][12]

-

Phase Separation: Centrifuge the vial to ensure a sharp boundary between the aqueous and organic layers.[10]

-

Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid cross-contamination, especially of the aqueous phase with the more viscous n-octanol.[9] Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous]).

Caption: Workflow for logP determination by the shake-flask method.

Section 3: Solubility - The Gateway to Bioavailability

For a drug to be absorbed, it must first dissolve. Aqueous solubility is therefore a non-negotiable property for most drug candidates, particularly those intended for oral administration. Low solubility can lead to poor absorption, low bioavailability, and unreliable results in biological assays.[13][14]

Experimental Protocol: Kinetic Solubility Assay

In early drug discovery, kinetic solubility is often measured as a high-throughput alternative to thermodynamic solubility.[15][16] It assesses how readily a compound, introduced from a DMSO stock solution, precipitates out of an aqueous buffer.[13][15] This mimics the conditions of many in vitro biological assays.

Methodology (Nephelometric Method):

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[17]

-

Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[17]

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[17] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.[14]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[13][17] During this time, compounds with solubility below their concentration will precipitate.

-

Measurement: Measure the light scattering in each well using a nephelometer.[16][17] An increase in light scattering relative to controls indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant light scattering (precipitation) is observed.

Caption: Workflow for kinetic solubility assay via nephelometry.

Section 4: Physical and Spectral Characterization

These properties are fundamental for compound handling, quality control, and structural verification.

| Property | Value | Source |

| Melting Point | 159-161 °C | [18] |

| Boiling Point | 243.6 °C at 760 mmHg (Predicted for isomer) | [19] |

| Appearance | Solid | [20] |

Note: Boiling point data is for the related isomer 2-Bromo-4-(tert-butyl)pyridine and should be considered an estimate.

Spectral Data: The Molecular Fingerprint

Spectral data provides unambiguous confirmation of a molecule's chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum for this compound is expected to show characteristic signals: a singlet for the nine equivalent protons of the tert-butyl group, distinct signals for the aromatic protons on the pyridine ring, and a broad signal for the amine (-NH₂) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the quaternary and methyl carbons of the tert-butyl group, as well as for the carbons of the pyridine ring, with chemical shifts influenced by the nitrogen atom and the amino substituent.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₉H₁₄N₂), the expected exact mass of the molecular ion [M]⁺ is approximately 150.1157. The fragmentation pattern can also provide further structural information.

Conclusion

This compound presents a highly favorable physicochemical profile for application in drug discovery. Its balanced, predicted lipophilicity (XLogP3 ≈ 1.9) and basicity position it as an excellent scaffold for developing drug candidates with the potential for good membrane permeability and aqueous solubility. The provided experimental protocols offer robust, validated frameworks for confirming these critical properties in the laboratory. By integrating this foundational knowledge, researchers can make more informed decisions in the design and optimization of novel therapeutics, ultimately accelerating the path from chemical concept to clinical candidate.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Sousa, T., Ribeiro, D., & Reis, S. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

PubChem. (2022). N-tert-butyl-2-pyridin-2-ylpyridin-4-amine. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Chemsrc. (2025). 2-Amino-4-[(tert-butyl)pyridine-d12]. Retrieved from [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

-

Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Study.com. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-[(tert-butyl)pyridine-d12]. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyl)pyridin-2-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Ralimetinib. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-tert-butylpyridine. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

ACS Publications. (n.d.). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Retrieved from [Link]

-

PubChem. (n.d.). 2-tert-Butylpyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.

-

ResearchGate. (2025). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]

-

Cheméo. (n.d.). 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. Retrieved from [Link]

Sources

- 1. 2-tert-butylpyridin-4-amine hydrochloride | 3028142-12-0 [sigmaaldrich.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 2-Amino-4-[(tert-butyl)pyridine-d12] | CAS#:1643541-79-0 | Chemsrc [chemsrc.com]

- 4. 4-(tert-Butyl)pyridin-2-amine | C9H14N2 | CID 12351941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 8. 2-Amino-4-[(tert-butyl)pyridine-d12] | C9H14N2 | CID 133550584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 13. enamine.net [enamine.net]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. 4,4'-Di-tert-butyl-2,2'-bipyridine | 72914-19-3 [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-(tert-Butyl)pyridin-4-amine: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a class of heterocyclic compounds with immense synthetic utility and diverse applications. Among these, 2-(tert-Butyl)pyridin-4-amine has emerged as a valuable building block, offering a unique combination of steric and electronic properties. The presence of a bulky tert-butyl group at the 2-position sterically shields the adjacent nitrogen atom, influencing the molecule's reactivity and intermolecular interactions. Simultaneously, the 4-amino group provides a key nucleophilic center for further functionalization, making it a versatile scaffold in the design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, IUPAC nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, it delves into established synthetic protocols, offering a step-by-step methodology for its preparation. The guide culminates in a discussion of its current and potential applications, particularly within the realm of drug discovery, supported by relevant examples from the scientific literature.

Molecular Structure and Nomenclature

The fundamental architecture of this compound consists of a pyridine ring substituted at the 2-position with a tert-butyl group and at the 4-position with an amino group.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Chemical Structure

The two-dimensional and three-dimensional representations of the molecule highlight the spatial arrangement of its constituent atoms. The tert-butyl group, with its tetrahedral carbon center, imparts significant steric bulk in the vicinity of the pyridine nitrogen.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and material design.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39919-69-2 | |

| Molecular Formula | C₉H₁₄N₂ | |

| Molecular Weight | 150.22 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 108-112 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tert-butyl and amino groups. The aromatic protons will appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm). The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region (around δ 1.3 ppm). The protons of the amino group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region (typically δ 30-50 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the tert-butyl group will be observed around 2960 cm⁻¹. Aromatic C-H stretching and C=C/C=N ring stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to form a stable cation, which is a common fragmentation pathway for tert-butyl substituted compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often starting from readily available pyridine derivatives. A common strategy involves the introduction of the tert-butyl group followed by amination of the pyridine ring.

Synthetic Workflow

A plausible synthetic route is outlined below, commencing with the tert-butylation of pyridine followed by functional group manipulations to introduce the amino group at the 4-position.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-tert-Butylpyridine To a solution of pyridine in an anhydrous solvent such as THF, cooled to a low temperature (e.g., -78 °C), is added a solution of tert-butyllithium dropwise under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 2-tert-butylpyridine.

Step 2: Synthesis of 2-tert-Butyl-4-nitropyridine 2-tert-Butylpyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature. The reaction mixture is then carefully poured onto ice and neutralized with a base. The product, 2-tert-butyl-4-nitropyridine, is extracted, and the organic layer is washed, dried, and concentrated.

Step 3: Synthesis of this compound The 2-tert-butyl-4-nitropyridine is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas until the reaction is complete. The catalyst is filtered off, and the solvent is removed under reduced pressure to afford the final product, this compound.

Note: This is an illustrative protocol, and the specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for each step to maximize yield and purity.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. The 4-amino group serves as a handle for the introduction of various pharmacophoric groups, while the 2-tert-butyl group can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

The tert-butyl group can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its steric bulk can influence the binding orientation of the molecule within a target protein, potentially leading to improved potency and selectivity.

While specific marketed drugs containing the this compound core are not prominently documented, the broader class of substituted aminopyridines is well-represented in pharmaceuticals. For instance, the aminopyridine scaffold is a key component in a variety of kinase inhibitors and other targeted therapies. The unique substitution pattern of this compound offers a distinct vector space for chemists to explore in lead optimization campaigns.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment. The hydrochloride salt of a related compound is known to be harmful if swallowed and can cause skin and eye irritation.

Conclusion

This compound is a synthetically valuable building block with significant potential in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the strategic placement of the tert-butyl and amino groups, provide a versatile platform for the design and synthesis of novel molecules with tailored functions. As the demand for new therapeutic agents and advanced materials continues to grow, the importance of such well-defined molecular scaffolds is poised to increase, making this compound a compound of considerable interest for further research and development.

References

-

PubChem. 4-(tert-Butyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to the Synthesis of 2-(tert-Butyl)pyridin-4-amine

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-(tert-Butyl)pyridin-4-amine, a valuable heterocyclic building block in modern drug discovery. Recognizing the importance of this scaffold, we present a detailed exploration of the most practical and scientifically robust methods for its preparation. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying mechanistic principles that govern these transformations. We will dissect two primary synthetic strategies: the halogenation of a 2-(tert-butyl)pyridine precursor followed by amination, and a classical approach involving the nitration of a pyridine N-oxide and subsequent reduction. Furthermore, we will touch upon alternative and emerging methodologies to provide a comprehensive view of the synthetic landscape.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The introduction of specific substitution patterns allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and target engagement. The this compound scaffold, in particular, has garnered interest in medicinal chemistry. The sterically demanding tert-butyl group at the 2-position can impart conformational rigidity, enhance metabolic stability by blocking a potential site of oxidation, and provide key hydrophobic interactions within a protein binding pocket. The 4-amino group serves as a crucial pharmacophoric element and a versatile synthetic handle for further derivatization. Derivatives of aminopyridines have shown a wide range of biological activities, and are key components in the development of novel therapeutics.[1][2][3] This guide aims to provide the synthetic chemist with a robust toolkit for the preparation of this important intermediate.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary disconnection is the C-N bond of the 4-amino group, suggesting two main forward synthetic approaches starting from a suitably functionalized 2-(tert-butyl)pyridine.

Caption: Retrosynthetic pathways for this compound.

Pathway 1: Halogenation and Amination of 2-(tert-Butyl)pyridine

This pathway hinges on the initial introduction of a halogen at the 4-position of the 2-(tert-butyl)pyridine ring, which then serves as a handle for the subsequent installation of the amino group. The chloro-substituted intermediate is often preferred due to the lower cost of chlorinating agents.

Synthesis of 2-(tert-Butyl)-4-chloropyridine

The direct chlorination of 2-(tert-butyl)pyridine at the 4-position is challenging due to the directing effects of the pyridine nitrogen and the steric hindrance of the tert-butyl group. A more reliable and regioselective method involves the activation of the pyridine ring via N-oxidation.

Step 1: N-Oxidation of 2-(tert-Butyl)pyridine

The oxidation of the pyridine nitrogen increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack and also activating it for subsequent transformations.

-

Protocol:

-

To a solution of 2-(tert-butyl)pyridine in a suitable solvent such as acetic acid or dichloromethane, add an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[4][5][6]

-

The reaction is typically carried out at room temperature to 60°C and monitored by TLC until completion.

-

Work-up involves neutralization and extraction to afford 2-(tert-butyl)pyridine N-oxide.

-

-

Causality: The N-oxide is a crucial intermediate as it reverses the typical electron-deficient nature of the pyridine ring, facilitating subsequent functionalization.[7]

Step 2: Chlorination of 2-(tert-Butyl)pyridine N-Oxide

The N-oxide can be converted to the 4-chloropyridine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Protocol:

-

2-(tert-butyl)pyridine N-oxide is heated with an excess of phosphorus oxychloride (POCl₃).

-

The reaction temperature is typically elevated (e.g., reflux) to drive the reaction to completion.

-

Careful quenching of the excess POCl₃ with ice is followed by basification and extraction to yield 2-(tert-butyl)-4-chloropyridine. The regioselectivity is generally favored at the 4-position for N-oxides.[8][9]

-

-

Mechanistic Insight: The reaction proceeds through the formation of a pyridinium intermediate, which is then attacked by a chloride ion. The regioselectivity for attack at the 4-position is often favored electronically and sterically.

Amination of 2-(tert-Butyl)-4-chloropyridine

With the 4-chloro intermediate in hand, the final step is the introduction of the amino group. The Buchwald-Hartwig amination is a highly effective method for this transformation, especially for unactivated aryl chlorides.

Method: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[10][11]

-

Protocol:

-

In an inert atmosphere, a reaction vessel is charged with 2-(tert-butyl)-4-chloropyridine, a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).[12]

-

An ammonia surrogate, such as benzophenone imine followed by hydrolysis, or the use of specific catalyst systems that allow for the direct coupling of ammonia can be employed.[10]

-

The mixture is dissolved in a dry, degassed solvent (e.g., toluene or dioxane) and heated until the starting material is consumed.

-

Aqueous work-up followed by chromatographic purification yields the desired this compound.

-

-

Expertise in Action: The choice of ligand is critical for the successful amination of a sterically hindered and electron-deficient substrate like 2-(tert-butyl)-4-chloropyridine. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the rate-limiting oxidative addition of the C-Cl bond to the palladium(0) center and to promote the final reductive elimination.[10][12][13]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Pathway 2: Nitration and Reduction of 2-(tert-Butyl)pyridine

This classical approach avoids the use of palladium catalysis and relies on fundamental electrophilic aromatic substitution and reduction reactions.

Synthesis of 2-(tert-Butyl)-4-nitropyridine N-Oxide

Similar to the halogenation pathway, the synthesis begins with the N-oxidation of 2-(tert-butyl)pyridine as described in section 3.1. The resulting N-oxide is then nitrated.

-

Protocol:

-

2-(tert-butyl)pyridine N-oxide is treated with a mixture of fuming nitric acid and concentrated sulfuric acid.

-

The reaction is typically heated to ensure efficient nitration.

-

Careful pouring of the reaction mixture onto ice, followed by neutralization, precipitation, and filtration affords 2-(tert-butyl)-4-nitropyridine N-oxide. The N-oxide group directs the nitration to the 4-position.

-

Reduction to this compound

The final step involves the reduction of both the nitro group and the N-oxide. This can often be accomplished in a single step.

-

Protocol:

-

The 2-(tert-butyl)-4-nitropyridine N-oxide is dissolved in a suitable solvent like ethanol or acetic acid.

-

A reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) is added.[14]

-

Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can be employed. This method is often cleaner and avoids the use of stoichiometric metal reagents.

-

After the reaction is complete, the catalyst is filtered off (for hydrogenation) or the reaction mixture is neutralized and extracted to yield the final product.

-

-

Trustworthiness of the Protocol: This reduction method is well-established for the synthesis of aminopyridines from their corresponding nitro-N-oxide precursors and is generally high-yielding.

Alternative Synthetic Strategies

For a comprehensive overview, it is pertinent to mention other, less common, yet potentially viable synthetic routes.

Hofmann Rearrangement of 2-(tert-Butyl)isonicotinamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[15][16][17][18]

-

Hypothetical Route:

-

Synthesis of 2-(tert-butyl)isonicotinic acid. This could potentially be achieved through methods like the Kumada cross-coupling of a bromo-methylpyridine followed by oxidation.[19]

-

Conversion of the carboxylic acid to the primary amide, 2-(tert-butyl)isonicotinamide.

-

Treatment of the amide with bromine and a strong base (e.g., NaOH) would induce the Hofmann rearrangement to yield this compound.

-

Caption: Key steps of the Hofmann rearrangement pathway.

Summary of Synthetic Routes

| Pathway | Key Steps | Advantages | Disadvantages |

| 1. Halogenation & Amination | N-Oxidation, Chlorination, Buchwald-Hartwig Amination | High yielding, modular, well-established catalysis | Use of expensive palladium catalysts and ligands, requires inert atmosphere |

| 2. Nitration & Reduction | N-Oxidation, Nitration, Reduction | Uses classical, inexpensive reagents, avoids transition metals | Use of harsh nitrating conditions, potential for side products, waste from stoichiometric reducing agents |

| 3. Hofmann Rearrangement | Synthesis of isonicotinic acid, Amidation, Rearrangement | Avoids direct amination of the pyridine ring | Potentially longer synthetic sequence, requires synthesis of the precursor acid |

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic pathways. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the technical capabilities of the laboratory. The halogenation and Buchwald-Hartwig amination pathway offers a modern, versatile, and often high-yielding approach, while the nitration and reduction route provides a more classical and cost-effective alternative. As the demand for complex heterocyclic building blocks in drug discovery continues to grow, the development of efficient and robust synthetic methods for compounds like this compound will remain a critical area of research.

References

-

H. J. Hertog, W. Combe. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]

-

H. J. Hertog, W. P. Combe. Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas. [Link]

-

S. Rajniak, M. Soral, P. Kourilova, M. Pour. Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. Molecules. [Link]

-

H. J. den Hertog, W. P. Combe. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]

-

V. N. Bulavka, I. I. Boiko. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4. [Link]

-

H. C. Brown, B. Kanner. Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Org Prep Daily. Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. [Link]

-

Wikipedia. Hofmann rearrangement. Wikipedia. [Link]

-

P. S. Fier, J. F. Hartwig. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Chemical Science. [Link]

- CoLab. The Hofmann rearrangement. CoLab.

-

C. G. Thomson, J. Reilly, D. A. Sandham. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

-

K. J. Orie, et al. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

-

C. G. Thomson, J. Reilly, D. A. Sandham. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

-

S. Jana, et al. Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. ChemistrySelect. [Link]

-

HOFMANN REARRANGEMENT COMPLETE CONCEPT FOR CSIR NET/GATE/IIT JAM/JEE. YouTube. [Link]

-

NROChemistry. Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

-

E. C. Horning, et al. pyridine-n-oxide. Organic Syntheses. [Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

M. R. Prasad, et al. An efficient synthesis of heterocyclic N-oxides over molecular sieve catalysts. Green Chemistry. [Link]

-

P. Mlynarski, et al. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules. [Link]

-

S. P. M. G. de Oliveira, et al. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. The Journal of Organic Chemistry. [Link]

-

A. O. Al-Warhi, et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

-

Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

-

PubChem. 2-Amino-4-[(tert-butyl)pyridine-d12]. PubChem. [Link]

-

D. Z. Zhelezarova, et al. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

-

B. P. Fors, S. L. Buchwald. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

- Google Patents. Process for preparing n-oxides.

-

H. Andersson, F. Almqvist, R. Olsson. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

-

S. Kirsch, et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi. [Link]

-

Wikipedia. Ralimetinib. Wikipedia. [Link]

-

M. Ren, et al. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters. [Link]

- Google Patents.

-

D. T. T. Tran, et al. Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. [Link]

-

X. Huang, et al. Synthesis and Structures of 2,2'-Diselenobisnicotinic Acid and Its Tert-Butyl Ester. Molecules. [Link]

-

P. T. Hobbs. SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. Dublin City University. [Link]

-

J. A. Campbell, et al. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid tert‐butyl esters. Journal of Heterocyclic Chemistry. [Link]

-

Y. Li, et al. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]

-

Y. Li, et al. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]

-

A. C. H. Lee, et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Journal of Chemical Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. An efficient synthesis of heterocyclic -oxides over molecular sieve catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. guidechem.com [guidechem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 14. mdpi.org [mdpi.org]

- 15. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 16. The Hofmann rearrangement | CoLab [colab.ws]

- 17. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 2-(tert-Butyl)pyridin-4-amine in organic solvents

An In-depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation viability. 2-(tert-Butyl)pyridin-4-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and preliminary formulation studies.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While extensive, pre-compiled public data on its solubility across a broad solvent spectrum is limited, this document outlines the fundamental principles governing its solubility, provides detailed experimental protocols for its determination, and discusses the practical implications for drug development. We will proceed from theoretical prediction to empirical verification, equipping the researcher with the necessary tools to generate reliable solubility data in their own laboratory setting.

Physicochemical Profile and Solubility Prediction

The molecular structure of this compound dictates its interactions with various solvents. Key features include:

-

Aromatic Pyridine Ring: Capable of π-π stacking interactions and acting as a hydrogen bond acceptor.

-

Primary Amine (-NH₂): A strong hydrogen bond donor and acceptor, contributing significantly to its polarity.

-

tert-Butyl Group: A bulky, nonpolar aliphatic group that increases lipophilicity and can sterically hinder intermolecular interactions.

This amphiphilic nature—possessing both polar and nonpolar regions—suggests a nuanced solubility profile. We can predict its general behavior using the "like dissolves like" principle:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The primary amine can form strong hydrogen bonds with the hydroxyl groups of these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions and the ability of the amine to act as a hydrogen bond donor.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The polar amine and pyridine nitrogen are not well-solvated by nonpolar solvents, overpowering the lipophilic contribution of the tert-butyl group.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted or Experimental) | Implication for Solubility |

| Molecular Formula | C₉H₁₄N₂ | - |

| Molecular Weight | 150.22 g/mol | Foundational for converting mass to molarity. |

| pKa | ~9.5 (Predicted) | The basic nature of the primary amine means solubility will be highly pH-dependent in aqueous systems. In organic solvents, it influences hydrogen bonding capacity. |

| cLogP | 1.9 - 2.1 (Predicted) | Indicates a moderate degree of lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| Melting Point | 104-108 °C | A relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |

| Appearance | Off-white to yellow crystalline solid | Solid-state form is the starting point for solubility experiments. |

Experimental Determination of Solubility

Reliable solubility data must be determined empirically. The equilibrium shake-flask method is the gold-standard for thermodynamic solubility measurement due to its accuracy and reproducibility.

Principle of the Shake-Flask Method

The core principle involves adding an excess amount of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved solute. After equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is quantified.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a series of vials. "Excess" is critical; ensure a visible amount of solid remains at the end of the experiment. For example, add ~20 mg of the compound to 2 mL of each test solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary for compounds with slow dissolution kinetics. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours in a temperature-controlled environment to allow the excess solid to settle. Trustworthiness Check: This step prevents clogging of the filter and ensures only the saturated supernatant is sampled.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. Causality Note: Filtration is a mandatory step to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, typically HPLC-UV. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Data Reporting: Express solubility in standard units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Factors Influencing Solubility & Troubleshooting

The solubility of this compound is not a single value but is influenced by several factors.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. This relationship is described by the van 't Hoff equation.

-

Solvent Polarity: As predicted, a clear trend between solvent polarity and solubility is expected. A systematic study using solvents of varying polarity (e.g., heptane, toluene, dichloromethane, acetone, acetonitrile, methanol) would provide a comprehensive profile.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the experiment (e.g., via XRPD).

-

Impurities: The presence of impurities can either increase or decrease the apparent solubility of the compound.

Intermolecular Interactions Diagram

The diagram below illustrates the key interactions that govern the dissolution of this compound in a polar protic solvent like methanol.

Unlocking the Therapeutic Potential of 2-(tert-Butyl)pyridin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridinamine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, 2-(tert-Butyl)pyridin-4-amine derivatives are emerging as a promising chemotype with significant therapeutic potential. The strategic incorporation of a tert-butyl group at the 2-position can enhance metabolic stability and modulate lipophilicity, key determinants of a successful drug candidate. This in-depth technical guide provides a comprehensive overview of the synthesis, potential biological activities, and robust experimental protocols for the evaluation of this intriguing class of molecules. We delve into their potential as kinase inhibitors, ion channel modulators, and anticancer agents, offering detailed methodologies and data interpretation frameworks to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyridine ring is a privileged structure in drug design, present in numerous approved therapeutic agents. The amino-substituted pyridines, in particular, have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bulky tert-butyl group at the 2-position of the 4-aminopyridine core is a deliberate design strategy aimed at improving the drug-like properties of the resulting derivatives. This modification can sterically hinder metabolic attack, thereby increasing the compound's half-life in vivo. Furthermore, the lipophilic nature of the tert-butyl group can enhance membrane permeability and facilitate favorable interactions with hydrophobic pockets within biological targets.

This guide will explore the multifaceted biological landscape of this compound derivatives, providing a roadmap for their synthesis and evaluation. We will focus on three key areas of potential therapeutic intervention: kinase inhibition, ion channel modulation, and direct cytotoxic effects on cancer cells.

Synthesis of the this compound Core and its Analogs

General Synthetic Strategy

A potential synthetic route to the this compound core is depicted below. This strategy involves the introduction of the tert-butyl group onto a pre-functionalized pyridine ring, followed by the installation of the amino group at the 4-position.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Related Analog, 2-Amino-5-tert-butylpyridine

A robust synthesis for the closely related isomer, 2-amino-5-tert-butylpyridine, has been described and can serve as a valuable reference.[1] This multi-step synthesis starts from 2-amino-5-bromopyridine and introduces the tert-butyl group via a Grignard reaction.

Step 1: Protection of the Amino Group

-

To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate.

-

Purify the crude product by column chromatography to yield the Boc-protected 2-amino-5-bromopyridine.

Step 2: Grignard Reaction for tert-Butylation

-

In a flame-dried flask under an inert atmosphere, prepare the tert-butyl Grignard reagent by reacting tert-butyl chloride with magnesium turnings in anhydrous THF.

-

To a solution of the Boc-protected 2-amino-5-bromopyridine in anhydrous THF, add the freshly prepared tert-butylmagnesium chloride at a low temperature (e.g., -78 °C).

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Step 3: Deprotection of the Amino Group

-

Dissolve the Boc-protected 2-amino-5-tert-butylpyridine in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product, wash, dry, and purify to obtain 2-amino-5-tert-butylpyridine.

Potential Biological Activity and Screening Protocols

The this compound scaffold holds promise across several therapeutic areas. The following sections detail potential biological activities and provide robust protocols for their assessment.

Kinase Inhibition: A Promising Avenue for Anticancer Therapy

Aminopyridine derivatives have been extensively explored as kinase inhibitors.[3] The nitrogen atoms of the pyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The tert-butyl group can provide additional hydrophobic interactions, enhancing binding affinity and selectivity.

Potential Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer.

-

Tyrosine Kinases (e.g., EGFR, VEGFR): Critical drivers of tumor growth and angiogenesis.

-

Serine/Threonine Kinases (e.g., MAP4K4): Involved in various cellular signaling pathways.[3]

This protocol describes a generic, high-throughput method for assessing the inhibitory activity of test compounds against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Derivative 1 | CDK2/CycA | 150 |

| Derivative 2 | VEGFR2 | 85 |

| Staurosporine (Control) | CDK2/CycA | 5 |

Ion Channel Modulation: Targeting Neurological and Cardiovascular Disorders

4-Aminopyridine is a well-known potassium channel blocker used in the treatment of multiple sclerosis. Derivatives of this compound may also exhibit modulatory effects on various ion channels, making them potential candidates for neurological and cardiovascular diseases.

Potential Ion Channel Targets:

-

Voltage-gated Potassium (Kv) Channels: Involved in neuronal excitability and cardiac action potential repolarization.

-

Voltage-gated Sodium (Nav) Channels: Crucial for action potential initiation and propagation.

-

Transient Receptor Potential (TRP) Channels: Implicated in sensory perception and pain.[4]

This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.[5][6][7]

Materials:

-